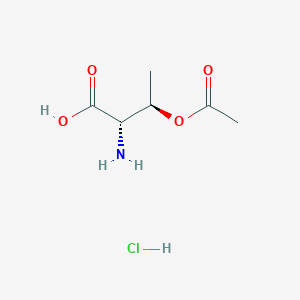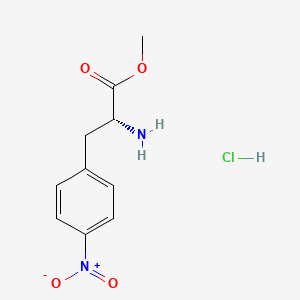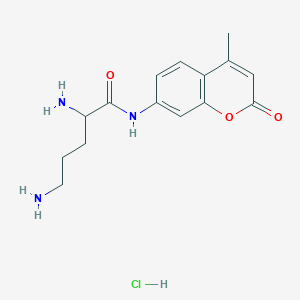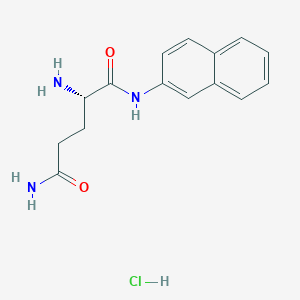
(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride” is a compound with the CAS Number: 2829292-71-7. It has a molecular weight of 223.7 and its IUPAC name is (2S)-2-amino-2-(2-naphthyl)ethanol hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C12H14ClNO . The InChI code is 1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. More detailed physical and chemical properties were not available .Aplicaciones Científicas De Investigación
Role in Cancer Cell Metabolism
Many types of cancer cells utilize the common amino acid L-glutamine to maintain their metabolic demands for energy and the nitrogen required for DNA synthesis . The versatility to control energy metabolism from L-glutamine (anaplerosis) is promoted by the use of two distinct pathways . This review summarizes the metabolic importance of the GTωA pathway in both cancerous and normal tissues .
Glutamine Addiction in Cancer Cells
Often cited in the literature as “L-glutamine addiction”, this well-characterized pathway involves hydrolysis of L-glutamine by a glutaminase to L-glutamate, followed by oxidative deamination, or transamination, to α-ketoglutarate, which enters the tricarboxylic acid cycle .
Metabolic Heterogeneity and Plasticity
The major intent of the present review is to document the metabolic subtleties of L-glutamine homeostasis in normal and cancerous cells, with particular reference to an alternative pathway for generating α-ketoglutarate from L-glutamine, namely the glutamine transaminase-ω-amidase (GTωA) pathway .
Role in Optoelectronics and Photonics
L-Glutamic acid hydrochloride, a nonlinear optical material, has been grown via the slow solvent evaporation method . This material has potential applications in optoelectronics, telecommunications, and the laser industry .
Use in Organic Nonlinear Optical Single Crystals
These crystals have been grown using L-glutamic acid hydrochloride and have potential applications in optoelectronic and photonic devices .
Role in Immune Cell Metabolism
There is a tug-of-war of glutamine metabolism between cancer and immune cells . Understanding this dynamic can lead to potential applications of basic science discoveries in the clinical setting .
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGKEUSDVCMPLI-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride | |
CAS RN |
201988-95-6 |
Source


|
| Record name | 201988-95-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

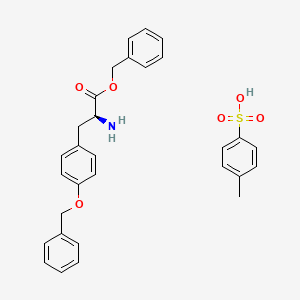
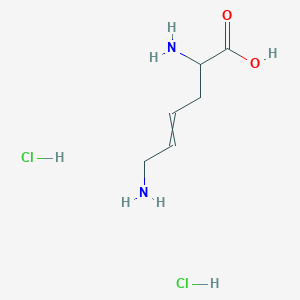
![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)
![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)
